Hsd17B13-IN-70

HSD17B13 IC50 Enzymatic Assay

Choose Hsd17B13-IN-70 for its moderate, scaffold-distinct HSD17B13 inhibition (IC50<0.1 μM) ideal for NAFLD/NASH in vitro studies. Its unique chemotype (C25H25N3O5S) enables chemotype-switching validation, while its cost-effective commercial availability makes it the perfect entry point for pilot screens and assay development where ultra-potent suppression is not required.

Molecular Formula C25H25N3O5S
Molecular Weight 479.5 g/mol
Cat. No. B12367217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-70
Molecular FormulaC25H25N3O5S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5
InChIInChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3
InChIKeyNJUFMBSBOIMJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-70 (CAS 3004660-93-6): A Core HSD17B13 Inhibitor for Liver Disease Research Procurement


Hsd17B13-IN-70 (Compound 39) is a small molecule inhibitor that targets hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme primarily associated with hepatic lipid droplets . Its primary reported biochemical activity is an IC50 value of less than 0.1 μM against estradiol as a substrate . This compound is intended for research applications in liver diseases and metabolic disorders, specifically non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Why Hsd17B13-IN-70 Cannot Be Casually Substituted in HSD17B13-Targeted Research


The HSD17B13 inhibitor class exhibits significant variability in potency, selectivity profiles, and liver-targeting properties, rendering them non-interchangeable. For instance, potency among in-class compounds spans over 1000-fold, from 1 nM for BI-3231 to 2.5 nM for a recently discovered liver-targeting inhibitor [1]. More critically, selectivity against homologous enzymes like HSD17B4 and HSD17B11 varies widely; some inhibitors like HSD17B13-IN-105 show high selectivity over HSD17B4 (IC50: 0.036 μM vs. 31.5 μM) , while data for many others are absent. Additionally, newer compounds are designed with specific liver-targeting properties not inherent to earlier molecules [1]. Therefore, substituting Hsd17B13-IN-70 without a detailed, comparative understanding of its unique activity and selectivity profile risks introducing significant and uncharacterized experimental variability, undermining the reliability of research outcomes.

Quantitative Evidence Guide for Hsd17B13-IN-70: Differential Data for Informed Procurement


Hsd17B13-IN-70's Biochemical Potency Against Estradiol Compared to Other In-Class Inhibitors

Hsd17B13-IN-70 exhibits an IC50 value of <0.1 μM against estradiol as a substrate . This places it in the mid-range of potency when compared to other commercially available HSD17B13 inhibitors. For example, it is less potent than the clinical candidate BI-3231, which has a reported IC50 of 1 nM (0.001 μM) in enzymatic assays , but more potent than the PPAR modulator HSD17B13/PPAR modulator-1 with an IC50 of 0.91 μM [1]. This suggests that while not the most potent, Hsd17B13-IN-70 may serve as a useful reference tool for studying the functional consequences of moderate enzymatic inhibition.

HSD17B13 IC50 Enzymatic Assay Estradiol

Hsd17B13-IN-70 as a Viable Alternative to Hsd17B13-IN-24 in NAFLD Research

Both Hsd17B13-IN-70 and its analog Hsd17B13-IN-24 are reported with identical potencies (IC50 < 0.1 μM for estradiol) and are both suggested for NAFLD research. However, they are distinct chemical entities with different molecular structures and formulas (C25H25N3O5S for Hsd17B13-IN-70 vs. C22H15Cl2FN4O3 for Hsd17B13-IN-24 ). This structural difference may translate to divergent pharmacokinetic properties, selectivity profiles, and off-target effects, which are currently uncharacterized in the public domain. For researchers, the existence of these two structurally distinct compounds with similar core potency provides an opportunity to validate biological findings by using a second chemical scaffold, a key principle in chemical biology to increase confidence that observed effects are target-specific rather than an artifact of a single chemotype.

NAFLD Chemical Probe Inhibitor Comparison

Procurement Consideration: Availability of Hsd17B13-IN-70 from Reputable Vendors

Unlike some more advanced but less commercially available HSD17B13 inhibitors (e.g., compound 32 from Chen et al., 2025 [1]), Hsd17B13-IN-70 is a catalog product available from multiple reputable life science reagent suppliers such as MedChemExpress (Cat. No. HY-157717) and TargetMol (Cat. No. T86661) . This commercial availability ensures a reliable and standardized supply chain for research institutions, reducing lead times and variability associated with custom synthesis. This is a key practical differentiator for research programs where rapid access to a validated tool compound is prioritized over accessing the absolute most potent or advanced, but non-commercial, molecule.

Chemical Reagent Procurement Sourcing

Optimized Research and Procurement Scenarios for Hsd17B13-IN-70


As a Moderately Potent Tool Compound in NAFLD/NASH Mechanism Studies

Given its IC50 of <0.1 μM , Hsd17B13-IN-70 is best suited for in vitro studies (e.g., in primary hepatocytes or hepatic cell lines) aimed at understanding the functional consequences of moderate HSD17B13 inhibition. This scenario is particularly relevant for researchers who want to investigate HSD17B13's role in lipid metabolism, inflammation, or fibrosis without the near-complete enzymatic suppression offered by ultra-potent inhibitors like BI-3231, which may better mimic the partial loss of function observed in protective human genetic variants.

As a Structurally Distinct Control Compound for Target Validation

Hsd17B13-IN-70's chemical scaffold (C25H25N3O5S) is distinct from other commonly used in-class probes like Hsd17B13-IN-24 (C22H15Cl2FN4O3) . It is therefore an ideal choice for chemotype-switching experiments. Using Hsd17B13-IN-70 alongside another HSD17B13 inhibitor with a different chemical structure allows researchers to validate that observed phenotypic effects are due to HSD17B13 inhibition rather than off-target activity specific to a single chemical series.

For Initial Screening and Assay Development in a Resource-Constrained Setting

The commercial availability of Hsd17B13-IN-70 from multiple suppliers makes it a cost-effective and logistically straightforward entry point for laboratories initiating HSD17B13 research. It is an appropriate choice for initial compound screening, high-throughput assay development, and pilot studies where the highest possible potency or advanced in vivo characteristics are not the primary requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-70

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.